(2S)-2-Amino-2-cyclopentylethan-1-ol, also known as 2-amino-2-cyclopentylethanol, is an organic compound with the molecular formula C7H15NO. This compound features a cyclopentyl group attached to an amino alcohol structure, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis. Its chiral nature allows for specific interactions in biological systems, making it a subject of interest in pharmaceutical research.
Research indicates that (2S)-2-amino-2-cyclopentylethan-1-ol exhibits biological activity that may be relevant for therapeutic applications. Some studies suggest that compounds with similar structures can inhibit β-amyloid peptide release, potentially offering utility in treating neurodegenerative diseases such as Alzheimer's disease . The specific interactions of this compound with biological targets are still under investigation, but its structural features suggest it may modulate neurotransmitter systems or possess neuroprotective properties.
The synthesis of (S)-2-amino-2-cyclopentylethanol typically involves the following steps:
(2S)-2-Amino-2-cyclopentylethan-1-ol has potential applications in:
Several compounds share structural similarities with (S)-2-amino-2-cyclopentylethan-1-ol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-2-methylpropanol | Contains a branched alkyl group instead of cyclopentyl | Lacks cyclic structure |
| Cyclopentylamine | Lacks hydroxyl group | Contains only an amine functional group |
| 2-Amino-2-cyclohexylethanol | Contains a cyclohexyl ring instead of cyclopentyl | Larger cyclic structure |
(S)-2-Amino-2-cyclopentylethanol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups, which may confer distinct biological activities compared to these similar compounds .